molecular formula C18H18ClN3O2 B181837 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 6146-33-4

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B181837
CAS RN: 6146-33-4
M. Wt: 343.8 g/mol
InChI Key: WHCLXNRSBLPCRW-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as BZPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound may induce apoptosis in cancer cells by activating the caspase-3 pathway and increasing the expression of Bax and decreasing the expression of Bcl-2. It may also inhibit bacterial growth by disrupting the bacterial cell membrane and interfering with DNA synthesis. Additionally, this compound may have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including reducing oxidative stress, regulating glucose metabolism, and improving mitochondrial function. Studies have shown that this compound can reduce oxidative stress in cancer cells by increasing the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. Additionally, this compound has been found to regulate glucose metabolism by increasing glucose uptake and decreasing glucose production in liver cells. It has also been shown to improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.

Advantages and Limitations for Lab Experiments

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its high cost.

Future Directions

There are several potential future directions for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide research, including investigating its potential as a therapeutic agent for cancer, bacterial infections, and inflammation. Additionally, further studies could explore the mechanism of action of this compound and identify potential drug targets. Furthermore, research could investigate the potential of this compound as a diagnostic tool for cancer and bacterial infections. Finally, future studies could investigate the potential of this compound as a nanocarrier for drug delivery.

Synthesis Methods

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with o-phenylenediamine to yield the final product, this compound.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has shown promise in various scientific research applications, including cancer treatment, antibacterial activity, and anti-inflammatory effects. Studies have shown that this compound can inhibit the growth of cancer cells, particularly in breast and lung cancers, by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to exhibit antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

CAS RN

6146-33-4

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

WHCLXNRSBLPCRW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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